molecular formula C7H6BrNO2 B1379637 6-Bromo-3-methylpyridine-2-carboxylic acid CAS No. 1211516-18-5

6-Bromo-3-methylpyridine-2-carboxylic acid

Cat. No. B1379637
M. Wt: 216.03 g/mol
InChI Key: KPKYFTBPNJJOHZ-UHFFFAOYSA-N
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Description

6-Bromo-3-methylpyridine-2-carboxylic acid is a bromopyridine derivative . It is also known as 3-methylpicolinic acid . The molecular weight of this compound is 230.06 .


Synthesis Analysis

The synthesis of 2-Bromo-6-methylpyridine, a similar compound, has been reported in various methods . It is formed when 2-chloro-6-methylpyridine is heated with bromotrimethylsilane . The dianion formed by reacting 3-Methylpyridine-2-carboxylic acid with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-methylpyridine-2-carboxylic acid can be represented by the SMILES string Cc1cccc(Br)n1 . The InChI key for this compound is SOHDPICLICFSOP-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Bromo-6-methylpyridine may be used in the synthesis of various compounds such as 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, and others .


Physical And Chemical Properties Analysis

The physical form of 6-Bromo-3-methyl-pyridine-2-carboxylic acid methyl ester, a related compound, is solid . The storage temperature is recommended to be in an inert atmosphere, 2-8°C .

Scientific Research Applications

  • 2-Bromo-6-methylpyridine : This is a bromopyridine derivative. It is used in the synthesis of various compounds such as 6,6’-dimethyl-2,2’-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, 2-methyl-6-(trimethylsilyl)-pyridine, N,N’-bis-(6-methylpyrid-2-yl)-(1R,2R)-1,2-diaminocyclohexane (cydiampy), 2-methyl-6-(trimethylstannanyl)pyridine, 2-(6-methylpyridin-2-yl)propan-2-ol, and bis[(2-bromo-6-methylpyridinium)hexafluorosilicate] monohydrate .

  • Pyridine-2-carboxylic acid : This compound has been used as an effective catalyst for the rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones . The reaction involved aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles, and resulted in the regioselective production of pyrazolo[3,4-b]quinolinones in excellent yield (84–98%) .

  • 6-Methylpyridine-2-carboxylic acid : This compound has been used in the preparation of 2-(2-benzoxazolyl)-6-methylpyridine and 1,5-cyclooctadiene iridium (I) complexes bearing chelating ligands .

  • 2-Methylpyridine-3-carboxylic acid : This compound has been used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines .

  • Catalytic Protodeboronation of Pinacol Boronic Esters : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .

  • Pyridinecarboxylic Acids : Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine. They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .

  • Interactions of Carrier Ligands of Antidiabetic Metal Complexes with Human Serum Albumin : This research involves the interactions of insulin-mimetic zinc (II) complexes with cell constituents .

  • 2-Methylpyridine-3-carboxylic Acid : This compound was used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines. It was also used in the synthesis of 7,7-dichloro-5,7-dihydro-thieno [3,4- b ]pyridin-5-one .

  • Catalytic Protodeboronation of Pinacol Boronic Esters : This research involves the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation. The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .

  • Pyridinecarboxylic Acids : Pyridinecarboxylic acids are monocarboxylic derivatives of pyridine. They come in three isomers: Picolinic acid (2-pyridinecarboxylic acid), Nicotinic acid (3-pyridinecarboxylic acid), also known as Niacin, and Isonicotinic acid (4-pyridinecarboxylic acid) .

  • Interactions of Carrier Ligands of Antidiabetic Metal Complexes with Human Serum Albumin : This research involves the interactions of insulin-mimetic zinc (II) complexes with cell constituents .

  • 2-Methylpyridine-3-carboxylic Acid : This compound was used in the synthesis of 1,8-dioxo-1,2,7,8-tetrahydro-2,7,10-triaza-anthracene-4,5-dicarbaldehydes (DOTTADs) and their imines. It was also used in the synthesis of 7,7-dichloro-5,7-dihydro-thieno [3,4- b ]pyridin-5-one .

Safety And Hazards

This compound is considered hazardous. It may cause skin irritation, serious eye damage, and may have specific target organ toxicity (single exposure) with the respiratory system being the target organ .

Relevant Papers The relevant papers for 6-Bromo-3-methylpyridine-2-carboxylic acid include studies on the synthesis of chiral 2,2′-dipyidylamines , and the efficient synthesis of novel pyridine derivatives .

properties

IUPAC Name

6-bromo-3-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-2-3-5(8)9-6(4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKYFTBPNJJOHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-methylpyridine-2-carboxylic acid

CAS RN

1211516-18-5
Record name 6-bromo-3-methylpyridine-2-carboxylic acid
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